3-Fluoro-4-(trifluoromethyl)benzonitrile
Overview
Description
3-Fluoro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F4N. It is characterized by the presence of both a fluoro and a trifluoromethyl group attached to a benzonitrile core. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3-Fluoro-4-(trifluoromethyl)benzonitrile is a chemical compound used as a reactant in the synthesis of various derivatives It’s known to be involved in the synthesis of amino-acetonitrile derivatives , which are a new class of synthetic anthelmintic compounds .
Mode of Action
Given its role in the synthesis of amino-acetonitrile derivatives , it can be inferred that it likely interacts with its targets through chemical reactions to form these derivatives.
Biochemical Pathways
As it’s used in the synthesis of amino-acetonitrile derivatives , it’s likely involved in the biochemical pathways related to these compounds.
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could potentially influence its absorption and distribution in the body.
Result of Action
Given its role in the synthesis of amino-acetonitrile derivatives , it can be inferred that its action results in the formation of these derivatives, which have anthelmintic properties .
Preparation Methods
The preparation of 3-Fluoro-4-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with ortho-fluoro benzotrifluoride, which undergoes nitration and reduction to form 3-trifluoromethyl-4-fluoroaniline. This intermediate is then brominated and subjected to a diazotization amine-removing reaction to yield 3-fluoro-4-trifluoromethyl bromobenzene. Finally, the bromine is replaced with a cyano group to produce this compound . This method is favored for its simplicity, mild reaction conditions, and high yield, making it suitable for industrial production.
Chemical Reactions Analysis
3-Fluoro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different functional groups.
Common reagents used in these reactions include bromine for bromination, sodium nitrite for diazotization, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)benzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Medicine: The compound is an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzonitrile can be compared to other similar compounds, such as:
4-Fluorobenzonitrile: Lacks the trifluoromethyl group, making it less versatile in certain synthetic applications.
3-(Trifluoromethyl)benzonitrile: Lacks the fluoro group, which can affect its reactivity and binding properties.
The presence of both the fluoro and trifluoromethyl groups in this compound makes it unique, offering a combination of properties that enhance its utility in various chemical and biological applications.
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPNGJCBTZAVDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372134 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231953-38-1 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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